4-Pyridinecarboxylicacid, hexyl ester
Overview
Description
4-Pyridinecarboxylicacid, hexyl ester is an organic compound with the molecular formula C12H17NO2 It is an ester derivative of isonicotinic acid, where the carboxylic acid group is esterified with a hexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pyridinecarboxylicacid, hexyl ester can be synthesized through the esterification of isonicotinic acid with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This allows for the efficient production of isonicotinic acid, hexyl ester with high purity and yield. The use of azeotropic distillation can also aid in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridinecarboxylicacid, hexyl ester undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Hydrolysis: The ester can be hydrolyzed back to isonicotinic acid and hexanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Hydrolysis: Isonicotinic acid and hexanol.
Reduction: Hexyl alcohol and isonicotinic acid derivatives.
Substitution: Various substituted isonicotinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-Pyridinecarboxylicacid, hexyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of isonicotinic acid, hexyl ester is primarily related to its ability to interact with biological targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death .
Comparison with Similar Compounds
Isonicotinic acid: The parent compound, which has a carboxylic acid group instead of an ester group.
Nicotinic acid: An isomer of isonicotinic acid with the carboxylic acid group at the 3-position instead of the 4-position.
Picolinic acid: Another isomer with the carboxylic acid group at the 2-position.
Uniqueness: 4-Pyridinecarboxylicacid, hexyl ester is unique due to its ester functional group, which imparts different chemical properties compared to its parent compound and isomers. The ester group makes it more lipophilic, enhancing its ability to penetrate biological membranes and potentially increasing its efficacy as a drug or agrochemical .
Properties
IUPAC Name |
hexyl pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-3-4-5-10-15-12(14)11-6-8-13-9-7-11/h6-9H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYNICZKXITARB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336269 | |
Record name | hexyl isonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71653-48-0 | |
Record name | hexyl isonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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